molecular formula C21H20ClNO3 B11420091 N-(3-chlorobenzyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide

N-(3-chlorobenzyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11420091
M. Wt: 369.8 g/mol
InChI Key: MRUOBHMITSDWBW-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a furan ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps:

    Preparation of 3-Chlorobenzylamine: This can be achieved by the reduction of 3-chloronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of 2-Ethoxybenzoyl Chloride: This intermediate can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form N-[(3-chlorophenyl)methyl]-2-ethoxybenzamide.

    Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines from nitro intermediates.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Chlorophenyl)methyl]benzamide: Lacks the ethoxy and furan groups.

    2-Ethoxy-N-[(furan-2-yl)methyl]benzamide: Lacks the chlorophenyl group.

    N-[(3-Chlorophenyl)methyl]-2-methoxybenzamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

N-[(3-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-ethoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-20-11-4-3-10-19(20)21(24)23(15-18-9-6-12-26-18)14-16-7-5-8-17(22)13-16/h3-13H,2,14-15H2,1H3

InChI Key

MRUOBHMITSDWBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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